Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate is a chemical compound that belongs to the class of nitro-substituted pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 5-nitro-2-pyrrolecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Various reduced forms of the compound, depending on the extent of reduction.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate can be compared with other nitro-substituted pyrroles and related compounds:
Ethyl 3-(5-nitro-1H-pyrrol-2-yl)propanoate: Similar structure but with a different ester group.
5-Nitro-2-pyrrolecarboxaldehyde: A precursor in the synthesis of the target compound.
Ethyl 3-(5-amino-1H-pyrrol-2-yl)prop-2-enoate: The reduced form of the target compound.
These compounds share similar chemical properties but may differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
62427-35-4 |
---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
ethyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-7-3-5-8(10-7)11(13)14/h3-6,10H,2H2,1H3 |
InChI Key |
UCSSZBSYVMMHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.